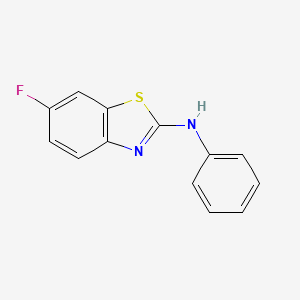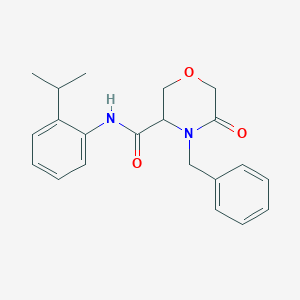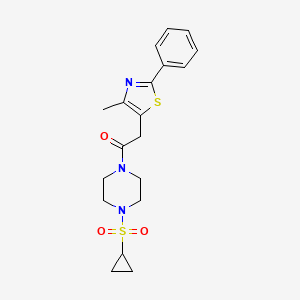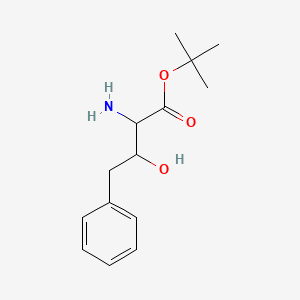![molecular formula C16H9ClF3NO2 B2933543 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile CAS No. 136562-66-8](/img/structure/B2933543.png)
3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile is an organic compound known for its diverse applications in various scientific fields. This compound features a nitrile group, a phenoxy linkage, and a chlorotrifluoromethylphenyl group, making it a versatile molecule in synthetic and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile, a common approach involves the condensation of 4-chloro-3-(trifluoromethyl)phenol with a suitable benzaldehyde derivative under basic conditions, followed by cyanation.
Step 1: Formation of Phenoxybenzaldehyde
4-chloro-3-(trifluoromethyl)phenol reacts with 2-bromobenzaldehyde in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).
Step 2: Cyanation
The resulting phenoxybenzaldehyde undergoes a Knoevenagel condensation with malononitrile, using a base such as piperidine, leading to the formation of this compound.
Industrial Production Methods
Industrially, this compound can be produced in large-scale reactors where the above reactions are optimized for yield and purity, often involving continuous flow methods and advanced purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under strong oxidative conditions.
Reduction: The compound can be reduced to produce amines or aldehydes.
Substitution: Various nucleophilic substitution reactions can occur at the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or Grignard reagents under anhydrous conditions.
Major Products
Amides: Formed from the oxidation of the nitrile group.
Amines: Result from the reduction processes.
Functionalized Phenyl Derivatives: Produced through substitution reactions.
科学的研究の応用
This compound finds applications across multiple domains:
Chemistry: Used as an intermediate in organic synthesis, especially in designing pharmaceuticals and agrochemicals.
Biology: Serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.
Medicine: Investigated for potential therapeutic properties in treating various diseases due to its unique structural features.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
作用機序
3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile interacts with molecular targets through its functional groups. The nitrile and phenoxy functionalities play critical roles in binding to enzymes or receptors, inhibiting or modulating their activities. The compound can interfere with signaling pathways by interacting with key proteins, making it valuable in research.
類似化合物との比較
Similar Compounds
3-{2-[4-Chloro-3-(difluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile
3-{2-[4-Chloro-3-(fluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile
Unique Characteristics
The trifluoromethyl group in 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile imparts distinct electronic properties, enhancing its reactivity and stability. This makes it more versatile in synthetic applications compared to its difluoromethyl and fluoromethyl analogs.
特性
IUPAC Name |
3-[2-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-13-6-5-10(9-12(13)16(18,19)20)23-15-4-2-1-3-11(15)14(22)7-8-21/h1-6,9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYYXVLGMYEIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-dimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2933461.png)

![N-(3,5-dimethylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2933464.png)
![1-[(3r,4s)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)
![N-{[4-(2,5-dimethylphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933467.png)

![6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2933471.png)

![ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2933475.png)
![N-(3,4-dimethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2933476.png)

![2,5-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2933479.png)
![N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2933481.png)

